molecular formula C17H24N2O4S B4579109 4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine

4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B4579109
M. Wt: 352.5 g/mol
InChI Key: OUYVFAYNKXLCHH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that may exhibit significant pharmacological or biological activity due to its complex structure, which includes a benzoxazine core, a sulfonyl group, and a piperidine moiety. These features suggest potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds, incorporating piperazine heterocycles, demonstrates a methodological approach to constructing complex molecules with potential pharmacological activities. Density Functional Theory (DFT) optimization and x-ray single crystal diffraction are utilized for structural analysis, indicating the advanced techniques applied in synthesizing these compounds (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure and conformational analysis of synthesized compounds can be determined using DFT and x-ray crystallography, providing insights into the optimized structures and intermolecular interactions, as seen in studies involving similar sulfonyl and piperazine-based compounds (Xiao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound likely leverage the reactivity of the sulfonyl and piperidine groups. Studies on related molecules highlight the utility of these functional groups in nucleophilic substitution reactions and their influence on the compound's biological activity (Naveen et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of similar synthesized compounds are determined through spectroscopic techniques and x-ray crystallography, which are essential for understanding the compound's behavior in different environments (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are informed by the compound's structure. The presence of a benzoxazine core, for example, could imply a potential for biological activity, as demonstrated in compounds with similar structures evaluated for anti-acetylcholinesterase activity and other pharmacological effects (Sugimoto et al., 1990).

Scientific Research Applications

Metabolic Pathway Elucidation

The study of drug metabolism pathways is crucial for understanding the pharmacokinetics and interactions of novel antidepressants, as demonstrated by the investigation of Lu AA21004 metabolism, involving various cytochrome P450 enzymes and the subsequent formation of multiple metabolites (Hvenegaard et al., 2012). This research highlights the complexity of drug metabolism and the importance of identifying metabolic pathways to predict drug behavior in the body.

Synthesis of Novel Compounds

The development of new sulfonyl hydrazones with antioxidant and anticholinesterase activities showcases the potential of sulfonyl and piperidine groups in medicinal chemistry (Karaman et al., 2016). This work underlines the relevance of synthesizing new compounds for discovering drugs with specific biological activities.

Analytical Method Development

Creating sensitive and selective methods for drug determination in biological matrices is vital for drug development and therapeutic monitoring, as seen in the method for determining L-368,899 in human plasma (Kline et al., 1999). Such methodologies are essential for accurately measuring drug concentrations, ensuring safety, and optimizing dosages.

Antimicrobial and Antioxidant Activities

The exploration of novel compounds for antimicrobial and antioxidant properties is a significant area of research, aiming to address the growing issue of antibiotic resistance and oxidative stress-related diseases. Studies on new 1,2,4-triazole derivatives and their antimicrobial activities present an avenue for developing new antimicrobials with potentially unique mechanisms of action (Bektaş et al., 2010).

Drug Design for Specific Targets

Designing molecules with targeted pharmacological activities, such as anti-acetylcholinesterase activity for treating conditions like Alzheimer's disease, highlights the importance of structural modifications in enhancing drug efficacy and selectivity (Sugimoto et al., 1990). This approach is crucial for developing more effective and safer therapeutic agents.

properties

IUPAC Name

(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-24(21,22)19-12-16(23-15-7-5-4-6-14(15)19)17(20)18-10-8-13(2)9-11-18/h4-7,13,16H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYVFAYNKXLCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl](4-methylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
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4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
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4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
Reactant of Route 6
4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine

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